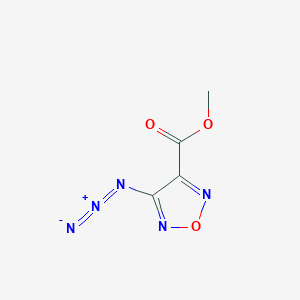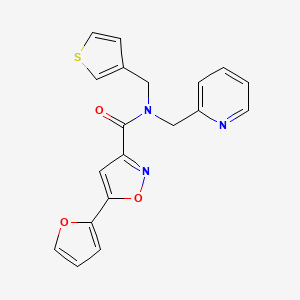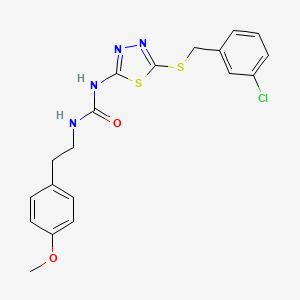
3-Azido-4-methoxycarbonylfurazan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-4-methoxycarbonylfurazan is a nitrogen-rich heterocyclic compound that has garnered attention due to its potential applications in high-energy materials and various chemical processes. The furazan ring, which is a key structural component, contains an “active” oxygen atom that is not directly bonded to carbon atoms, effectively forming a “hidden” nitro group. This unique molecular construction enhances the compound’s oxygen balance and crystal density, making it a promising candidate for energetic materials .
Mechanism of Action
Target of Action
It’s structurally similar to zidovudine (azt), a well-known antiretroviral medication . AZT primarily targets the enzyme reverse transcriptase, which is used by HIV to make DNA and therefore decreases replication of the virus .
Mode of Action
AZT is a thymidine analogue that works by selectively inhibiting HIV’s reverse transcriptase . This modification prevents the formation of phosphodiester linkages which are needed for the completion of nucleic acid chains .
Biochemical Pathways
Azt, a structurally similar compound, is known to inhibit the synthesis of viral dna during reverse transcription, thereby blocking the replication of hiv .
Pharmacokinetics
Azt, a structurally similar compound, is known to have complete absorption, with systemic availability ranging from 52% to 75% . It is metabolized in the liver and excreted through the kidneys and bile duct .
Result of Action
Azt, a structurally similar compound, is known to improve immunologic function, partially reverse the hiv-induced neurological dysfunction, and improve certain other clinical abnormalities associated with aids .
Action Environment
It’s worth noting that nitrogen-rich heterocyclic compounds, such as azidoazole compounds, have attracted great interests due to their higher nitrogen content, higher enthalpy of formation, and more environment-friendly decomposition products than their carbon homologues .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-4-methoxycarbonylfurazan typically involves the catalytic oxidation of precursor compounds. One common method starts with 3-amino-4-[(4-azidofurazan-3-yl)-NNO-azoxy]furazan, which undergoes catalytic oxidation to form the desired product. The structure of the compound is characterized using techniques such as IR and NMR spectroscopy, as well as elemental analysis .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-4-methoxycarbonylfurazan undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation processes are used to synthesize the compound from its precursors.
Substitution: The azido group can participate in substitution reactions, often facilitated by catalysts such as copper or palladium.
Common Reagents and Conditions:
Oxidation Reagents: Catalysts like palladium or copper are commonly used in the oxidation processes.
Substitution Reagents: Reagents such as triethylamine (TEA) and acetone are used in substitution reactions.
Major Products: The major products formed from these reactions include various azido and nitro derivatives of furazan, which have applications in high-energy materials and other chemical processes .
Scientific Research Applications
3-Azido-4-methoxycarbonylfurazan has several scientific research applications, including:
Comparison with Similar Compounds
3-Azido-4-[(4-nitrofurazan-3-yl)-ONN-azoxy]furazan: This compound is synthesized from similar precursors and has comparable energetic properties.
3,3’-Diamino-4,4’-azoxyfurazan: Known for its good heat resistance and detonation performance.
3,3’-Diamino-4,4’-azofurazan: Another compound with high detonation performance and insensitivity to impact and friction.
Uniqueness: 3-Azido-4-methoxycarbonylfurazan stands out due to its specific combination of the azido and methoxycarbonyl groups, which enhance its stability and energetic properties. Its unique molecular structure allows for a higher oxygen balance and improved crystal density compared to other similar compounds .
Properties
IUPAC Name |
methyl 4-azido-1,2,5-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O3/c1-11-4(10)2-3(6-9-5)8-12-7-2/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZCVACUEMJONL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NON=C1N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166112-46-5 |
Source


|
| Record name | methyl 4-azido-1,2,5-oxadiazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethyl 4,6-dimethyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2927561.png)
![2-(benzylsulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2927562.png)
![3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4-fluoro-N-(4-phenoxyphenyl)benzamide](/img/structure/B2927566.png)

![2,4-dimethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2927568.png)

![2-(3-acetamido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2927573.png)

![(E)-2-cyano-3-[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2927577.png)
![2-chloro-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2927578.png)
![tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B2927580.png)
![2-{8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2927581.png)
![4-Chlorophenyl [2-(2-pyridinyl)-6-(1-pyrrolidinyl)-4-pyrimidinyl]methyl sulfoxide](/img/structure/B2927582.png)
![(2E)-2-cyano-N-ethyl-3-[2-(morpholin-4-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B2927583.png)
